molecular formula C7H6BrN3OS B11858975 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11858975
M. Wt: 260.11 g/mol
InChI Key: XCRVXGZZYUJXDM-UHFFFAOYSA-N
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Description

4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a bromothiophene moiety linked to a triazolone ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and sulfur atoms in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents like water or ethanol can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Bromothiophen-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a bromothiophene moiety with a triazolone ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of diverse chemical entities .

Properties

Molecular Formula

C7H6BrN3OS

Molecular Weight

260.11 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C7H6BrN3OS/c8-6-2-1-5(13-6)3-11-4-9-10-7(11)12/h1-2,4H,3H2,(H,10,12)

InChI Key

XCRVXGZZYUJXDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CN2C=NNC2=O

Origin of Product

United States

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